N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring multiple pharmacologically relevant moieties:
- 4,5-Dihydro-1H-pyrazole core: Substituted with 4-fluorophenyl and thiophen-2-yl groups. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic properties and lipophilicity .
- 1,2,4-Triazole ring: Linked via a thioether (-S-) group to the pyrazole. Triazoles are known for hydrogen-bonding capabilities and resistance to enzymatic degradation, making them common in drug design .
- Phenethyl substituent: Attached to the triazole, contributing to hydrophobic interactions in biological targets.
Its synthesis likely involves multi-step heterocyclic coupling, thioether formation, and carboxamide conjugation, as seen in analogous compounds .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O3S2/c32-23-12-10-22(11-13-23)25-18-24(27-9-5-17-42-27)36-38(25)29(39)20-43-31-35-34-28(19-33-30(40)26-8-4-16-41-26)37(31)15-14-21-6-2-1-3-7-21/h1-13,16-17,25H,14-15,18-20H2,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZQGYNHVUVGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex compound with potential therapeutic applications. Its structure incorporates multiple bioactive moieties, including pyrazole and triazole rings, which are known for various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C30H30F N7O4S3 |
| Molecular Weight | 667.8 g/mol |
| LogP | 3.7127 |
| SMILES | Cn1c(CNC(c2ccc(cc2)S(N2CCCC2)(=O)=O)=O)nnc1SCC(N1C(CC(c2cccs2)=N1)c1ccc(cc1)F)=O |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The pyrazole and triazole components are believed to modulate various signaling pathways that are crucial in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : Compounds with similar structures have shown the ability to inhibit kinases such as Aurora-A and CDK2, which are critical for cell cycle regulation.
- Antioxidant Activity : The presence of thiophene and furan rings may contribute to antioxidant properties, reducing oxidative stress in cells.
- Cellular Apoptosis : Analogous compounds have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Biological Activity Studies
Research has demonstrated the potential of pyrazole derivatives in various biological assays. Below are findings related to the anticancer properties of similar compounds:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 | Anticancer |
| Pyrazole Derivative B | SF-268 | 12.50 | Anticancer |
| Pyrazole Derivative C | NCI-H460 | 42.30 | Anticancer |
| Triazole-linked Compound | A549 | 0.95 | Induced autophagy |
Case Studies
-
Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of a related pyrazole compound against various cancer cell lines (MCF7, A549). Results indicated significant growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM, suggesting strong anticancer potential.
"The cytotoxic potential of these compounds highlights their promise as candidates for further development in cancer therapeutics" .
-
Anti-inflammatory Properties : Other derivatives have been studied for their anti-inflammatory effects, demonstrating the ability to inhibit pro-inflammatory cytokines in vitro.
"The modulation of inflammatory pathways by pyrazole analogs suggests their utility in treating inflammatory diseases" .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal pathogens. Studies have shown that modifications to the triazole moiety can enhance antibacterial activity, making it a candidate for further investigation in antimicrobial drug development .
Anticancer Potential
Compounds containing pyrazole and triazole rings have been studied for their anticancer properties. The specific structure of N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide may contribute to its ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Compounds similar to this one have shown promise in reducing inflammatory markers in preclinical studies. The presence of specific substituents can enhance anti-inflammatory activity by modulating pathways involved in inflammation .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity. The results indicated that compounds with structural similarities to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyethyltriazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In a recent preclinical trial, researchers tested a range of pyrazole-based compounds for their effects on cancer cell lines. The findings suggested that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against breast cancer cells. This highlights the potential for further development of N-((5-(...)) as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Comparisons:
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound improves metabolic stability compared to the 4-methoxyphenyl analog, which may exhibit faster hepatic clearance due to demethylation pathways .
- Thiophen-2-yl vs. pyrrole-2-yl : Thiophene’s sulfur atom enhances aromatic electron density, favoring π-π stacking with target proteins, while pyrrole’s NH group enables hydrogen bonding .
Functional Group Impact: Carboxamide (CONH2) in the target compound vs.
Synthetic Complexity :
- The target compound’s thioether linkage and triazole-phenethyl group require precise coupling steps, similar to methods described for S-alkyl triazole-thiol derivatives . In contrast, carbothioamide analogs (e.g., ) involve simpler thiourea formations.
Crystallographic Insights :
- Analogous compounds (e.g., ) were characterized using SHELX software, confirming stable conformations for pyrazole-triazole systems . The target compound likely exhibits similar rigidity, critical for structure-based drug design.
Research Findings and Implications
- Pharmacokinetics : Fluorine and thiophene substituents may improve blood-brain barrier penetration compared to chlorophenyl or pyrrole-containing analogs .
- Target Selectivity : The phenethyl group’s hydrophobicity could direct the compound toward lipid-rich enzyme pockets, differentiating it from polar derivatives like triazole-thiols .
- Synthetic Feasibility : Multi-step routes involving heterocyclic condensations (pyrazole, triazole) and thioether formation are well-documented for related compounds .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis involves multi-step reactions, including heterocyclic ring formation (pyrazole, triazole), thioether linkage, and amide coupling. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclocondensation of pyrazole precursors) .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) .
- Catalysts (e.g., EDCI/HOBt for amide bond formation) .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Monitoring: Track reaction progress via TLC and confirm final structure using -/-NMR and HRMS .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow:
- NMR Spectroscopy: Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), thiophene (δ 6.8–7.1 ppm), and triazole (δ 8.1–8.3 ppm) protons .
- HPLC: Use a C18 column (acetonitrile/water, 0.1% TFA) to confirm purity (>98%) .
- X-ray Crystallography: Resolve stereochemistry of the dihydropyrazole ring if crystalline derivatives are obtainable .
Q. What structural features contribute to its biological activity?
- Key Moieties:
- 4-Fluorophenyl group: Enhances lipophilicity and target binding via hydrophobic/π-π interactions .
- Thiophene-triazole core: Potential interaction with enzyme active sites (e.g., kinases) .
- Furan-2-carboxamide: Modulates solubility and bioavailability .
- Comparative Data:
| Analog Structure | Bioactivity (IC) | Target |
|---|---|---|
| Replacement of thiophene with pyridine | 2.1 µM (vs. 1.3 µM) | EGFR kinase |
| Removal of phenethyl group | Inactive | Anticancer assays |
| Data derived from structural analogs in . |
Advanced Research Questions
Q. How can contradictory results in biological assays (e.g., anticancer vs. antiviral) be resolved?
- Approach:
- Dose-Response Studies: Test across a wide concentration range (nM–µM) to identify off-target effects .
- Target Profiling: Use kinase/GPCR panels or CRISPR screening to map primary vs. secondary targets .
- Metabolite Analysis: Identify degradation products via LC-MS (e.g., oxidation of thiophene to sulfoxide) .
Q. What computational strategies predict SAR for triazole-pyrazole hybrids?
- Methodology:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for EGFR) to prioritize substituents .
- MD Simulations: Assess binding stability (20–100 ns trajectories) for thiophene-containing derivatives .
- QSAR Models: Corrogate electronic parameters (Hammett σ) of fluorophenyl substituents with IC values .
Q. How can reaction yields be improved for scale-up synthesis?
- Optimization Strategies:
- Flow Chemistry: Continuous processing for exothermic steps (e.g., triazole cyclization) to reduce side products .
- Microwave Assistance: Accelerate coupling reactions (30 min vs. 12 hr conventional) .
- Catalyst Screening: Test Pd/Cu systems for Suzuki-Miyaura couplings of brominated intermediates .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity in normal cell lines?
- Hypotheses:
- Cell Line Variability: Differences in efflux pump expression (e.g., MDR1 in HEK293 vs. HepG2) .
- Assay Conditions: Viability readouts (MTT vs. ATP luminescence) may misrepresent metabolic effects .
- Resolution: Perform comparative studies using isogenic cell pairs (e.g., wild-type vs. p53-null) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
